Tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate
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Overview
Description
1-BOC-4-(CBZ-AMINOMETHYLCARBONYL)PIPERAZINE is a chemical compound with the molecular formula C19H27N3O5 and a molecular weight of 377.44 g/mol . It is also known by its IUPAC name, tert-butyl 4-({[(benzyloxy)carbonyl]amino}acetyl)-1-piperazinecarboxylate . This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of biologically active molecules.
Preparation Methods
The synthesis of 1-BOC-4-(CBZ-AMINOMETHYLCARBONYL)PIPERAZINE typically involves multiple steps. One common method starts with the reaction of anhydrous piperazine with di-tert-butyl carbonate to form 1-BOC-piperazine . This intermediate is then reacted with a chlorinating agent to produce di(2-chloroethyl)amine, which undergoes further reactions including Boc protection and cyclization to yield the final product . Industrial production methods focus on optimizing yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
1-BOC-4-(CBZ-AMINOMETHYLCARBONYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the piperazine ring is modified.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-BOC-4-(CBZ-AMINOMETHYLCARBONYL)PIPERAZINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-BOC-4-(CBZ-AMINOMETHYLCARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the final synthesized molecules.
Comparison with Similar Compounds
1-BOC-4-(CBZ-AMINOMETHYLCARBONYL)PIPERAZINE can be compared with other similar compounds, such as:
1-BOC-Piperazine: A precursor in the synthesis of 1-BOC-4-(CBZ-AMINOMETHYLCARBONYL)PIPERAZINE.
4-(CBZ-AMINOMETHYLCARBONYL)PIPERAZINE: Lacks the BOC protection group, making it less stable under certain conditions.
1-BOC-4-(AMINOMETHYLCARBONYL)PIPERAZINE: Similar structure but without the CBZ group, affecting its reactivity and applications.
The uniqueness of 1-BOC-4-(CBZ-AMINOMETHYLCARBONYL)PIPERAZINE lies in its dual protection groups (BOC and CBZ), which provide stability and versatility in various synthetic applications .
Properties
Molecular Formula |
C19H27N3O5 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-amino-3-oxo-3-phenylmethoxypropanoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H27N3O5/c1-19(2,3)27-18(25)22-11-9-21(10-12-22)16(23)15(20)17(24)26-13-14-7-5-4-6-8-14/h4-8,15H,9-13,20H2,1-3H3 |
InChI Key |
FGSDKHHWSKTFBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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